
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research for its potent antitumor and anti-angiogenic properties. Sunitinib was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, leading to the inhibition of tumor angiogenesis, proliferation, and survival. The inhibition of VEGFR and PDGFR leads to the inhibition of tumor angiogenesis, which is essential for tumor growth and metastasis. The inhibition of KIT receptor tyrosine kinase leads to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied. It has been shown to inhibit tumor angiogenesis, proliferation, and survival, leading to the reduction in tumor growth and metastasis. This compound has also been shown to induce apoptosis in tumor cells. In addition, this compound has been shown to have immunomodulatory effects, leading to the activation of the immune system against tumor cells.
实验室实验的优点和局限性
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target receptors, making it an attractive target for cancer therapy. However, this compound also has some limitations. It has a short half-life, which limits its effectiveness in vivo. In addition, this compound has been shown to have off-target effects, leading to potential toxicity in non-cancerous cells.
未来方向
There are several future directions for the research of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide. One potential direction is the development of new analogs of this compound with improved potency and specificity. Another potential direction is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve its effectiveness. Furthermore, the identification of biomarkers that predict the response to this compound could improve patient selection and treatment outcomes. Finally, the development of new delivery systems for this compound could improve its pharmacokinetics and effectiveness in vivo.
合成方法
The synthesis of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 2-chloropyridine-3-sulfonamide with 2-methyl-2-butanol in the presence of a base to form the intermediate 2-hydroxy-2-methylpropylpyridine-3-sulfonamide. The intermediate is then treated with isopropyl chloroformate and triethylamine to form the N-(propan-2-yl) derivative. The final step involves the chlorination of the N-(propan-2-yl) derivative with thionyl chloride to give this compound.
科学研究应用
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival. This compound's ability to inhibit these receptors has made it an attractive target for cancer therapy.
属性
IUPAC Name |
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3S/c1-9(2)15(8-12(3,4)16)19(17,18)10-5-6-11(13)14-7-10/h5-7,9,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBOLJDZIOAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(C)(C)O)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
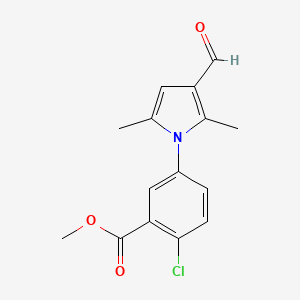
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)
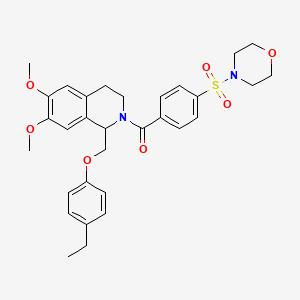
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)
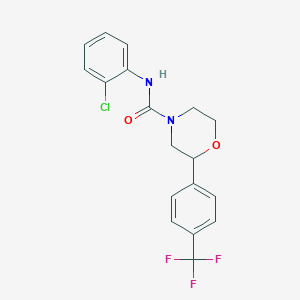
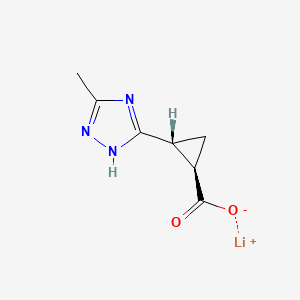
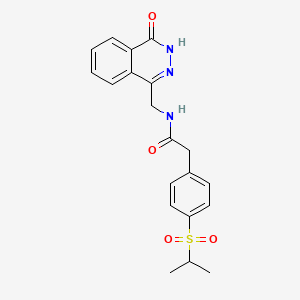
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)